molecular formula C15H12Cl2N2O3S B486368 1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole CAS No. 667892-77-5

1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole

Cat. No.: B486368
CAS No.: 667892-77-5
M. Wt: 371.2g/mol
InChI Key: DGMLZIRFZGKLLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole is a synthetic organic compound belonging to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences. This particular compound features a sulfonyl group attached to a dichloromethoxyphenyl ring, which is further connected to a benzimidazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the sulfonyl group: The benzimidazole core is then reacted with a sulfonyl chloride derivative of 3,4-dichloro-2-methoxyphenyl under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s biological activity makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-chlorophenoxy)methyl)-1H-benzo[d]imidazole
  • 5,6-dichloro-2-((4-chlorophenoxy)methyl)-1H-benzo[d]imidazole

Uniqueness

1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfonyl group and the dichloromethoxyphenyl ring differentiates it from other benzimidazole derivatives, potentially leading to unique interactions with molecular targets and distinct applications in research and industry.

Properties

IUPAC Name

1-(3,4-dichloro-2-methoxyphenyl)sulfonyl-2-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O3S/c1-9-18-11-5-3-4-6-12(11)19(9)23(20,21)13-8-7-10(16)14(17)15(13)22-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMLZIRFZGKLLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1S(=O)(=O)C3=C(C(=C(C=C3)Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.